Cas no 1183669-41-1 ((3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine)
![(3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine structure](https://www.kuujia.com/scimg/cas/1183669-41-1x500.png)
(3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine Chemical and Physical Properties
Names and Identifiers
-
- (3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine
- 3,3-dimethyl-N-(1-(pyridin-4-yl)ethyl)butan-1-amine
-
- Inchi: 1S/C13H22N2/c1-11(12-5-8-14-9-6-12)15-10-7-13(2,3)4/h5-6,8-9,11,15H,7,10H2,1-4H3
- InChI Key: DTOJLQXPURAALV-UHFFFAOYSA-N
- SMILES: N(C(C)C1C=CN=CC=1)CCC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 166
- XLogP3: 2.7
- Topological Polar Surface Area: 24.9
(3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-163736-0.25g |
(3,3-dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine |
1183669-41-1 | 0.25g |
$683.0 | 2023-05-26 | ||
Enamine | EN300-163736-0.5g |
(3,3-dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine |
1183669-41-1 | 0.5g |
$713.0 | 2023-05-26 | ||
Enamine | EN300-163736-2.5g |
(3,3-dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine |
1183669-41-1 | 2.5g |
$1454.0 | 2023-05-26 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17398-500MG |
(3,3-dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine |
1183669-41-1 | 95% | 500MG |
¥ 2,574.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17398-1G |
(3,3-dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine |
1183669-41-1 | 95% | 1g |
¥ 3,220.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17398-5G |
(3,3-dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine |
1183669-41-1 | 95% | 5g |
¥ 9,655.00 | 2023-03-30 | |
Enamine | EN300-163736-0.1g |
(3,3-dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine |
1183669-41-1 | 0.1g |
$653.0 | 2023-05-26 | ||
Enamine | EN300-163736-500mg |
(3,3-dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine |
1183669-41-1 | 500mg |
$603.0 | 2023-09-22 | ||
Enamine | EN300-163736-250mg |
(3,3-dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine |
1183669-41-1 | 250mg |
$579.0 | 2023-09-22 | ||
Enamine | EN300-163736-2500mg |
(3,3-dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine |
1183669-41-1 | 2500mg |
$1230.0 | 2023-09-22 |
(3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine Related Literature
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
Additional information on (3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine
Recent Advances in the Study of (3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine (CAS: 1183669-41-1)
In recent years, the compound (3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine (CAS: 1183669-41-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.
The synthesis of (3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine has been optimized in recent studies to improve yield and purity. Researchers have employed advanced catalytic methods and green chemistry principles to streamline the production process. Notably, the use of palladium-catalyzed cross-coupling reactions has been highlighted as a key advancement, enabling the efficient construction of the pyridine-amine backbone with high stereoselectivity.
Pharmacological investigations have revealed that (3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine exhibits potent activity as a modulator of specific neurotransmitter receptors. In vitro and in vivo studies have demonstrated its affinity for the nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive function and addiction pathways. These findings suggest potential applications in the treatment of neurological disorders such as Alzheimer's disease and nicotine dependence.
Further mechanistic studies have explored the compound's interaction with other biological targets. For instance, recent research has identified its role in modulating the activity of certain G protein-coupled receptors (GPCRs), which are critical in signal transduction pathways. This dual-target activity positions (3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine as a versatile candidate for multifunctional drug development.
In addition to its receptor modulation properties, the compound has shown promise in preclinical models of inflammation and pain. Studies have reported its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. These anti-inflammatory effects, combined with its neuroprotective properties, highlight its potential as a therapeutic agent for chronic inflammatory and neurodegenerative conditions.
Despite these promising findings, challenges remain in the development of (3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine as a clinical drug. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and toxicological studies. Recent efforts have focused on structural modifications to enhance its pharmacokinetic profile while retaining its pharmacological efficacy.
In conclusion, (3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine (CAS: 1183669-41-1) represents a compelling area of research in chemical biology and drug discovery. Its multifaceted pharmacological properties and potential therapeutic applications underscore the importance of continued investigation. Future studies should aim to elucidate its mechanisms of action in greater detail and explore its clinical viability through rigorous preclinical and clinical trials.
1183669-41-1 ((3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine) Related Products
- 1796904-85-2(1-(3,4-difluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea)
- 218963-31-6(rac-(1R,2S)-1-methyl-2-(prop-1-en-1-yl)cyclohexan-1-ol)
- 1502184-75-9(2-benzyl(methyl)carbamoyl-2,2-dimethylacetic acid)
- 1351633-13-0(N-methyl-2-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl-N-phenylacetamide; oxalic acid)
- 1807043-63-5(Methyl 4-cyano-5-iodo-2-methoxybenzoate)
- 2877708-45-5(4-({4-[(5-Bromopyridin-3-yl)methyl]piperazin-1-yl}methyl)benzonitrile)
- 89892-98-8(ethyl 2-(bromomethyl)cyclopropanecarboxylate)
- 896257-58-2(N'-2-(2H-1,3-benzodioxol-5-yl)-2-4-(2-fluorophenyl)piperazin-1-ylethyl-N-ethylethanediamide)
- 188896-12-0(N6-(3-Hydroxypropyl)-L-lysine)
- 1969288-28-5(rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis)
